N-Desisopropyl delavirdine N-Desisopropyl delavirdine N-Desalkyl delavirdine belongs to the class of organic compounds known as pyridinylpiperazines. Pyridinylpiperazines are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond by a single bond that is not part of a ring. N-Desalkyl delavirdine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desalkyl delavirdine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desalkyl delavirdine is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 165133-86-8
VCID: VC20864520
InChI: InChI=1S/C19H22N6O3S/c1-29(27,28)23-14-4-5-16-13(11-14)12-17(22-16)19(26)25-9-7-24(8-10-25)18-15(20)3-2-6-21-18/h2-6,11-12,22-23H,7-10,20H2,1H3
SMILES: CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N
Molecular Formula: C19H22N6O3S
Molecular Weight: 414.5 g/mol

N-Desisopropyl delavirdine

CAS No.: 165133-86-8

Cat. No.: VC20864520

Molecular Formula: C19H22N6O3S

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

N-Desisopropyl delavirdine - 165133-86-8

Specification

Description N-Desalkyl delavirdine belongs to the class of organic compounds known as pyridinylpiperazines. Pyridinylpiperazines are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond by a single bond that is not part of a ring. N-Desalkyl delavirdine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desalkyl delavirdine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desalkyl delavirdine is primarily located in the cytoplasm.
CAS No. 165133-86-8
Molecular Formula C19H22N6O3S
Molecular Weight 414.5 g/mol
IUPAC Name N-[2-[4-(3-aminopyridin-2-yl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Standard InChI InChI=1S/C19H22N6O3S/c1-29(27,28)23-14-4-5-16-13(11-14)12-17(22-16)19(26)25-9-7-24(8-10-25)18-15(20)3-2-6-21-18/h2-6,11-12,22-23H,7-10,20H2,1H3
Standard InChI Key MTEFFPTUUPAKOV-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N
Canonical SMILES CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N

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